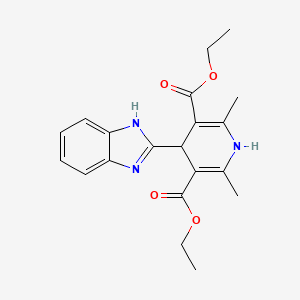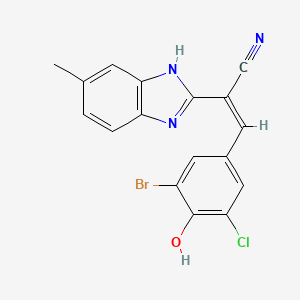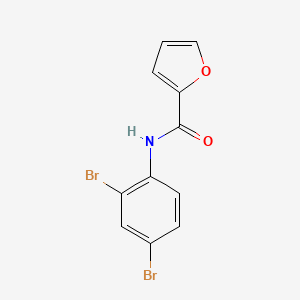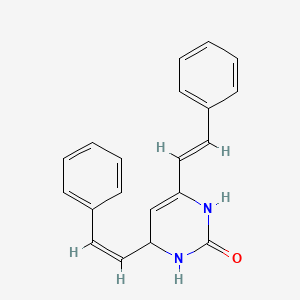![molecular formula C22H20N4O2 B5969020 N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B5969020.png)
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which can lead to a more specific and effective treatment. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide research. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, this compound could be further studied for its potential use in combination with other anti-cancer drugs or as a sensitizer in photodynamic therapy. Finally, this compound could be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity make it a valuable tool for lab experiments, and its anti-tumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-(4-methoxyphenyl)-1H-benzotriazole in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro and in vivo. This compound has also been studied for its potential use in photodynamic therapy, where it can be used to selectively target cancer cells and induce cell death upon exposure to light.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-4-5-16(12-15(14)2)22(27)23-17-6-11-20-21(13-17)25-26(24-20)18-7-9-19(28-3)10-8-18/h4-13H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKDRWBYKYSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5968955.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968965.png)
![N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![4-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5969004.png)

![N-{6-[(4-benzyl-1-piperidinyl)carbonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B5969013.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969017.png)
![3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5969022.png)
